2-{[(3,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-{[(3,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is a chemical compound with a complex structure that includes a dichlorophenyl group, an amino group, and a cyclohexane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves the reaction of 3,4-dichloroaniline with a cyclohexane-1,3-dione derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-{[(3,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A structurally similar compound with applications in medicinal chemistry and materials science.
Cyclohexane-1,3-dione derivatives: These compounds share the cyclohexane-1,3-dione core and have similar chemical properties.
Uniqueness
2-{[(3,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is unique due to the presence of the dichlorophenyl and amino groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c20-16-7-6-14(10-17(16)21)22-11-15-18(23)8-13(9-19(15)24)12-4-2-1-3-5-12/h1-7,10-11,13,23H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSHNMMIXWOPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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